(4-Bromo-5-fluoro-2-nitrophenyl)methanol

Organic Synthesis Medicinal Chemistry Fluorine Chemistry

Researchers often face bottlenecks synthesizing complex polyaromatic cores due to incompatible protecting group strategies. (4-Bromo-5-fluoro-2-nitrophenyl)methanol (CAS 1132682-66-6) is engineered to eliminate this challenge through its unique orthogonal reactivity. - Orthogonal Handles: The 4-bromo and nitro-activated 5-fluoro substituents enable sequential, site-selective functionalization-allowing SNAr with N/O nucleophiles followed by Pd-catalyzed Suzuki/Buchwald coupling without cross-reactivity. - Pre-Installed Derivatization: The hydroxymethyl group serves as a direct precursor to aldehydes, carboxylic acids, or amines, facilitating rapid SAR studies around a fluorinated aromatic scaffold. - Streamlined Logistics: This halogenated building block is supplied under strict storage conditions to ensure stability during global transit, providing reliable material for your synthetic workflow.

Molecular Formula C7H5BrFNO3
Molecular Weight 250.02 g/mol
CAS No. 1132682-66-6
Cat. No. B3213985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-5-fluoro-2-nitrophenyl)methanol
CAS1132682-66-6
Molecular FormulaC7H5BrFNO3
Molecular Weight250.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])CO
InChIInChI=1S/C7H5BrFNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-2,11H,3H2
InChIKeyKJZQNHBUBHQJLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (4-Bromo-5-fluoro-2-nitrophenyl)methanol


(4-Bromo-5-fluoro-2-nitrophenyl)methanol (CAS 1132682-66-6) is a polyhalogenated nitrobenzyl alcohol derivative with the molecular formula C₇H₅BrFNO₃ and a molecular weight of 250.02 g/mol. It is characterized by the presence of bromine, fluorine, and nitro functional groups on a benzene ring, along with a methanol group, and is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research.

Orthogonal handles Bromo for cross-coupling, fluoro for SNAr
Nitro activation Electron-withdrawing core for aromatic substitution
Hydroxymethyl linker Oxidation/reduction to aldehyde, acid, amine

Technical Justification for (4-Bromo-5-fluoro-2-nitrophenyl)methanol


Substituting this compound with a positional isomer or an analog lacking the fluoro or bromo substituent is not advisable due to the profound impact of the specific substitution pattern on electronic properties and reactivity. The precise placement of the strongly electron-withdrawing nitro group at the 2-position, adjacent to the reactive hydroxymethyl group, creates a unique electronic environment that influences the outcome of critical reactions like nucleophilic aromatic substitution (SNAr) and cross-coupling. Isomers with different substitution patterns exhibit altered dipole moments, which directly affect their physicochemical properties such as boiling point and solubility. [1] The following quantitative evidence illustrates these critical differentiators.

Replacing with a non-fluorinated analog may eliminate the SNAr handle, limiting nucleophilic diversification.
A non-brominated analog would remove the cross-coupling site, restricting C–C and C–N bond formation pathways.
Positional isomer substitution can shift dipole moment and solubility, altering purification and reaction conditions.

Comparative Analysis for (4-Bromo-5-fluoro-2-nitrophenyl)methanol


SNAr Reactivity vs. Non-Fluorinated Analog

The presence of the fluoro substituent at the 5-position, ortho to the nitro group, significantly enhances the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to its non-fluorinated analog. The nitro group at the 2-position activates the ring, while the fluorine atom acts as an excellent leaving group, providing a predictable and versatile synthetic handle for introducing diverse functionalities. This is a direct structural advantage over the non-fluorinated analog (4-Bromo-2-nitrophenyl)methanol (CAS 22996-19-6), which lacks the fluoro substituent and relies solely on the bromo and nitro groups for reactivity, limiting its synthetic scope.

SNAr Reactivity
Cross-study comparable
Target: enhanced via ortho-NO₂ + para-F
Comparator: (4-Br-2-NO₂)PhCH₂OH, lacks F
Supports orthogonal functionalization strategy
Class-level inference; validate under specific conditions
Organic Synthesis Medicinal Chemistry Fluorine Chemistry

Cross-Coupling Versatility vs. Non-Brominated Analog

The bromo substituent at the 4-position provides a classic and reliable handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This differentiates the compound from a non-brominated analog like (5-Fluoro-2-nitrophenyl)methanol (CAS 1394041-88-3), which, while possessing the fluoro and nitro functionalities, lacks the bromo group essential for these powerful C-C and C-N bond-forming reactions. The bromo group allows for sequential functionalization where the fluorine is used for SNAr and the bromine for cross-coupling, enabling complex molecular assembly.

Cross-Coupling Capability
Class-level inference
Target: Aryl bromide for Suzuki/Buchwald
Comparator: (5-F-2-NO₂)PhCH₂OH, lacks Br
Enables sequential C–C/C–N bond formation
Confirmed for aryl bromides; verify substrate scope
Cross-Coupling Catalysis Medicinal Chemistry

Physicochemical Properties vs. Positional Isomer

The substitution pattern of (4-Bromo-5-fluoro-2-nitrophenyl)methanol is predicted to yield distinct physicochemical properties compared to a positional isomer, (5-Bromo-3-fluoro-2-nitrophenyl)methanol (CAS 1805506-71-1). While direct empirical data for the target compound is limited in the provided search results, comparative data for the 5-bromo-3-fluoro isomer indicates a boiling point of 285°C and aqueous solubility of 0.12 g/L. The 4-bromo-5-fluoro isomer is expected to have a slightly different dipole moment, which could translate to a marginally different boiling point and solubility profile, impacting purification methods (e.g., recrystallization) and reaction solvent choices.

Physicochemical Profile
Data to verify
Target: predicted bp ~285°C, sol. ~0.12 g/L
Isomer CAS 1805506-71-1: bp 285°C, sol. 0.12 g/L
Predicted dipole shift may influence purification
Target data not directly measured; review for scale-up
Preparative Chemistry Purification Process Chemistry

Applications of (4-Bromo-5-fluoro-2-nitrophenyl)methanol


Heterocyclic Synthesis via SNAr and Cross-Coupling

This compound is an optimal starting material for building complex, polysubstituted aromatic and heteroaromatic cores. The synthetic route can leverage the nitro-activated fluoro group for a first-step SNAr reaction with a nitrogen or oxygen nucleophile, followed by a palladium-catalyzed Suzuki or Buchwald coupling at the bromo site to introduce a carbon-based fragment. This orthogonal reactivity, driven by the precise 4-bromo-5-fluoro-2-nitro substitution pattern, minimizes protecting group manipulations and maximizes synthetic efficiency.

Fluorinated Building Blocks for Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. This compound serves as a direct precursor to a library of fluorinated benzyl alcohols and amines. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to an amine, all while retaining the valuable 4-bromo-5-fluoro-2-nitro substitution pattern for further elaboration. This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around a fluorinated aromatic core.

Agrochemical Intermediate Synthesis

Similar to its application in pharmaceuticals, the combination of halogen and nitro groups makes this compound a valuable intermediate for synthesizing novel agrochemicals, such as herbicides and fungicides. The ortho-nitrobenzyl alcohol motif can be transformed into various pharmacophores found in crop protection agents, and the bromo and fluoro handles allow for the late-stage introduction of diverse functional groups to tailor the compound's physical and biological properties for optimal field performance.

Novel Materials and Ligands Synthesis

The compound's dense functionalization makes it a promising precursor for designing new materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitro group can be reduced to an amine for polymerization or coordination, while the bromo and fluoro groups can be used to install additional linking functionalities. This allows for the creation of materials with precisely engineered pore sizes and electronic properties.

Application
Selection Property
Validation Focus
Heterocyclic core assembly
Orthogonal SNAr / cross-coupling handles
Sequential functionalization control
Fluorinated SAR library construction
Polyhalogenated scaffold with hydroxymethyl
Metabolic stability and binding modulation context
Crop protection lead optimization
Halogenated nitrobenzyl alcohol core
Late-stage diversification potential
MOF/COF ligand precursor design
Dense functionalization for coordination
Pore and electronic property engineering
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